molecular formula C6H8Cl2O2 B12657230 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one CAS No. 34619-39-1

3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one

Cat. No.: B12657230
CAS No.: 34619-39-1
M. Wt: 183.03 g/mol
InChI Key: YBZVLIZQBUCDQU-UHFFFAOYSA-N
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Description

3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can be achieved through several methods:

    Halogenation of Furan Derivatives: Starting from a furan derivative, chlorination can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalytic Processes: Catalysts such as palladium or platinum can be used to facilitate the halogenation and alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furans.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one would depend on its specific application. For instance:

    In Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways.

    In Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichlorofuran-2(3H)-one: Lacks the ethyl group, potentially leading to different reactivity.

    5-Ethyldihydrofuran-2(3H)-one: Lacks the chlorine atoms, affecting its chemical properties.

    3,3-Dichloro-5-methyldihydrofuran-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.

Properties

CAS No.

34619-39-1

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

3,3-dichloro-5-ethyloxolan-2-one

InChI

InChI=1S/C6H8Cl2O2/c1-2-4-3-6(7,8)5(9)10-4/h4H,2-3H2,1H3

InChI Key

YBZVLIZQBUCDQU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)O1)(Cl)Cl

Origin of Product

United States

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